molecular formula C13H21N3 B2371364 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine CAS No. 21103-27-5

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine

Cat. No.: B2371364
CAS No.: 21103-27-5
M. Wt: 219.332
InChI Key: FYQCZSGFLSLOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine is a synthetic organic compound belonging to the piperazine derivative family. Its IUPAC name reflects its structural configuration: a piperazine ring substituted at the 1-position with a 3-methylphenyl group and at the 4-position with an ethylamine side chain. Common synonyms include AK Scientific Catalog Number 2268CN and 2-[4-(m-tolyl)piperazin-1-yl]ethanamine.

Parameter Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₉N₃
Molecular Weight 217.31 g/mol
SMILES Notation CC1=CC(=CC=C1)N2CCN(CCN)CC2

Classified as a secondary amine , the compound’s pharmacological relevance stems from its piperazine core, a heterocyclic structure known for modulating neurotransmitter systems. Its structural analogs, such as 1-(3-methoxyphenyl)piperazine, highlight the role of aromatic substituents in biological activity.

Historical Context and Discovery

The synthesis of this compound aligns with broader efforts in mid-20th-century medicinal chemistry to explore piperazine derivatives for therapeutic potential. While its exact discovery timeline remains undocumented in public literature, its structural framework parallels compounds like 1-(3-methylphenyl)piperazine, first reported in the 1970s. Early synthetic routes likely involved nucleophilic substitution reactions , where piperazine reacts with halogenated precursors under controlled conditions. Advances in chromatographic purification and spectroscopic validation enabled its characterization, though foundational studies remain proprietary.

Position within Piperazine Derivative Family

Piperazine derivatives exhibit diverse biological activities, ranging from antipsychotic to antibacterial effects. This compound distinguishes itself through its 3-methylphenyl substituent and ethylamine side chain , which influence receptor binding kinetics. Comparatively:

  • 1-(3-Methoxyphenyl)piperazine : Features a methoxy group, enhancing serotonin receptor affinity.
  • 1-(2-Methylphenyl)piperazine : Altered substituent position reduces metabolic stability.

This compound’s balance of lipophilicity (from the methyl group) and hydrogen-bonding capacity (from the amine) positions it as a candidate for central nervous system-targeted drug development.

Molecular Identification Parameters

The compound’s identity is confirmed through spectroscopic and chromatographic methods:

  • Mass Spectrometry (MS) : A molecular ion peak at m/z 217.31 corresponds to [M+H]⁺, with fragmentation patterns indicating cleavage of the piperazine ring.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm), methyl group (δ 2.3 ppm), and piperazine/ethylamine protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Signals for quaternary carbons in the phenyl ring (δ 135–140 ppm) and piperazine carbons (δ 45–55 ppm).
  • Infrared (IR) Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
Spectroscopic Technique Key Features
MS Molecular ion at m/z 217.31
¹H NMR Multiplet for aromatic protons (δ 6.7–7.2 ppm)
IR N-H and C-N stretches confirming amine groups

These parameters ensure precise identification in research settings, particularly in studies exploring structure-activity relationships among piperazine derivatives.

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-12-3-2-4-13(11-12)16-9-7-15(6-5-14)8-10-16/h2-4,11H,5-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQCZSGFLSLOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Haloethylamine

A common strategy involves alkylating 1-(3-methylphenyl)piperazine with 2-chloroethylamine or its protected derivatives. This method leverages the nucleophilicity of the piperazine nitrogen to introduce the ethanamine side chain.

Procedure :

  • Reactant Preparation : 1-(3-Methylphenyl)piperazine (1 equiv) is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Alkylation : 2-Chloroethylamine hydrochloride (1.2 equiv) is added with a base (K₂CO₃ or NaHCO₃) to scavenge HCl.
  • Reaction Conditions : The mixture is heated to 80–100°C for 12–24 hours.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (CHCl₃:MeOH, 9:1).

Challenges :

  • Competing dialkylation may occur if excess haloethylamine is used.
  • Low yields (~40–50%) due to steric hindrance from the 3-methylphenyl group.

Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity.
  • Protecting the amine as a tert-butyl carbamate (Boc) prevents side reactions, with subsequent deprotection using TFA.

Reductive Amination of Piperazine Intermediates

Synthesis via 3,4-Dehydropiperazine-2-one Intermediate

This method, adapted from U.S. Patent 6,603,003B2, involves cyclization followed by reduction:

Step 1: Formation of 3,4-Dehydropiperazine-2-one

  • Reactants : N-Methylethylenediamine (1 equiv) and methyl 3-methylbenzoylformate (1 equiv) in methanol.
  • Conditions : Stirred at 30–35°C for 7 hours.
  • Intermediate : 1-Methyl-3-(3-methylphenyl)-3,4-dehydropiperazine-2-one (yield: 48–69%).

Step 2: Reduction to Piperazine

  • Reducing Agent : LiAlH₄ in THF at 50–55°C.
  • Product : 1-Methyl-3-(3-methylphenyl)piperazine (yield: 60.5%).

Step 3: Introduction of Ethanamine Side Chain

  • The methyl group on the piperazine nitrogen is replaced via nucleophilic substitution with 2-bromoethylamine, followed by deprotection.

Advantages :

  • High regioselectivity due to the stability of the dehydropiperazine intermediate.
  • Scalable for industrial production.

Multi-Step Synthesis from Aniline Derivatives

Nucleophilic Aromatic Substitution (SₙAr)

A patent by WO2014161976A1 outlines a route applicable to 3-methylphenyl analogs:

Step 1: S-Arylation

  • Reactants : 3-Methylthiophenol and 1-fluoro-2-nitrobenzene.
  • Base : K₂CO₃ in DMF at 25°C.
  • Intermediate : (3-Methylphenyl)(2-nitrophenyl)sulfane (yield: 85–90%).

Step 2: Nitro Reduction

  • Reducing Agent : Fe/AcOH or thiourea dioxide at 60°C.
  • Intermediate : 2-((3-Methylphenyl)thio)aniline (yield: 75–80%).

Step 3: Piperazine Ring Formation

  • Reactant : Bis(2-chloroethyl)amine hydrochloride.
  • Conditions : Reflux in methyldiglycol at 130°C.
  • Product : 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine (yield: 55–60%).

Key Insight :

  • The thioether linkage stabilizes the intermediate, enabling efficient cyclization.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Alkylation 40–50% Simple, fewer steps Low yield, competing reactions
Reductive Amination 60–70% High regioselectivity, scalable Requires hazardous LiAlH₄
Multi-Step SₙAr 55–60% High purity, stable intermediates Lengthy, high-temperature conditions

Emerging Methodologies

Transition Metal-Catalyzed Coupling

Recent advances in Pd-catalyzed Buchwald-Hartwig amination allow direct coupling of 3-methylphenylboronic acid with N-Boc-piperazine, followed by deprotection and alkylation. This method offers yields up to 65% but requires expensive catalysts.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation (150°C, 30 min) in DMF enhances the alkylation efficiency, achieving yields comparable to traditional methods.

Critical Challenges and Solutions

  • Purification Issues : The polar nature of the ethanamine side chain complicates isolation. Reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended.
  • Toxicity : LiAlH₄ poses safety risks. Alternatives like NaBH₄/CeCl₃ show promise but require optimization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

1.1 Neuropharmacology

The compound is primarily studied for its potential therapeutic effects in treating neurological disorders. Research indicates that it may interact with dopamine and serotonin receptors, which are critical targets in the treatment of conditions like depression and schizophrenia. Its structural similarity to other psychoactive compounds suggests it could exhibit significant biological activity, warranting further investigation into its pharmacodynamics and pharmacokinetics .

1.2 Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor (AChEI). AChEIs are important in the treatment of Alzheimer's disease, as they enhance cholinergic transmission in the brain. In vitro and in vivo studies have shown that derivatives of piperazine, including this compound, can improve cognitive functions by mitigating the effects of neurotoxins like aluminum chloride on memory and anxiety levels in animal models .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine is crucial for optimizing its therapeutic efficacy. The presence of the methylphenyl group enhances solubility and binding affinity at specific receptor sites compared to structurally similar compounds. For instance, modifications to the piperazine ring or ethanamine chain can lead to variations in receptor selectivity and potency .

Compound Name Structure Key Features
2-(4-Methylpiperazin-1-yl)ethanamineStructureSimilar pharmacological profile but lacks the methylphenyl group
1-(3-Methylphenyl)piperazineStructureFocused on dopamine receptor interaction
4-(3-Methylphenyl)piperazineStructureInvestigated for anxiety-related disorders

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various experimental settings:

  • In a study focusing on neuroprotective agents, derivatives similar to this compound showed significant improvements in behavioral tests related to memory and anxiety when administered to rats exposed to neurotoxic substances .
  • Another research effort demonstrated that compounds with similar piperazine structures exhibited selective binding affinities at serotonin receptor subtypes, suggesting that this compound could be developed into a targeted therapy for mood disorders .

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Methyl vs. Methoxy Substitutions

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethanamine (, QJ-8290): Ortho-methoxy substitution may sterically hinder receptor binding compared to the meta-methyl group in the target compound.

Halogenated and Electron-Withdrawing Groups

  • 2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanamine (): The CF₃ group introduces strong electron withdrawal and lipophilicity, which may improve blood-brain barrier penetration compared to the methyl group .

Positional Isomerism

  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (, QY-7473): Para-substitution may lead to distinct receptor selectivity profiles. For example, para-methoxy analogs are reported to show higher affinity for α-adrenergic receptors compared to meta-substituted derivatives .

Modifications to the Ethanamine Side Chain

Substituted Benzyl Groups

  • 2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethanamine (): Fluorine substitution increases metabolic stability and lipophilicity, which could prolong half-life .

Schiff Base Derivatives

  • N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine (): Schiff base formation introduces planar conjugated systems, which may enhance interactions with nucleic acids or metal ions .

Key Observations :

  • Pyrimidinyl substituents (e.g., ) achieve high yields (97%) due to favorable reaction kinetics in nucleophilic substitutions.
  • Bulky substituents (e.g., benzyl in ) result in lower yields (~36%), likely due to steric hindrance .

Pharmacological Implications

  • Dopamine D2 Receptor: The 3-methylphenyl group in the target compound may favor hydrophobic interactions in the receptor’s binding pocket, similar to the 2-fluorophenyl analog in , which showed nanomolar affinity .
  • Serotonin Receptors : Chlorophenyl analogs () exhibit higher 5-HT1A affinity due to enhanced electron withdrawal, whereas methoxy groups () may shift selectivity toward 5-HT2 receptors .

Biological Activity

2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a piperazine ring and an ethanamine side chain, contributing to its diverse biological activities.

Molecular Structure and Properties

  • Molecular Formula : C₁₃H₂₁N₃
  • Molecular Weight : 219.33 g/mol
  • Key Structural Features :
    • A piperazine moiety
    • An ethanamine group
    • A 3-methylphenyl substituent

The presence of the methylphenyl group enhances the compound's lipophilicity and may improve its binding affinity to various biological targets, particularly neurotransmitter receptors.

Research indicates that this compound interacts with several neurotransmitter systems, notably serotonin (5-HT) and dopamine receptors. These interactions suggest its potential as a therapeutic agent in treating psychiatric disorders such as depression and anxiety.

Binding Affinity Studies

Studies have demonstrated that this compound exhibits selective binding properties:

Receptor TypeBinding Affinity (Ki)Notes
5-HT1AModeratePotential anxiolytic effects
D2HighImplications for antipsychotic activity
α1-AdrenergicLowMinimal cardiovascular effects

These findings highlight the compound's potential for developing targeted therapies with reduced side effects compared to non-selective agents.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Neuropharmacology : A study assessed the compound's efficacy in animal models of depression. Results indicated significant antidepressant-like effects, evidenced by increased locomotor activity in forced swim tests, suggesting a reduction in despair behavior.
  • Anxiolytic Properties : In another study, the compound was evaluated for its anxiolytic potential using the elevated plus maze test. The results showed increased time spent in open arms, indicating reduced anxiety levels.
  • Antipsychotic Activity : Research involving receptor binding assays revealed that this compound demonstrated a favorable profile for antipsychotic activity through its interaction with D2 receptors, which is critical for managing symptoms of schizophrenia.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Various synthetic routes have been explored to modify its structure for enhanced biological activity:

Synthetic RouteDescription
Route AInvolves alkylation of piperazine followed by amination
Route BUtilizes condensation reactions to form the final product

These synthetic strategies are essential for producing analogs with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-(3-methylphenyl)piperazine with bromoethylamine under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., K2_2CO3_3) achieves moderate yields (~50–60%). Purification via column chromatography (silica gel, gradient elution with CH2_2Cl2_2/MeOH) and recrystallization (ethanol/water) enhances purity (>95%). Monitor reaction progress using TLC (Rf_f ~0.3 in 9:1 CH2_2Cl2_2/MeOH) and confirm structure via 1^1H NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons from the 3-methylphenyl group at δ 6.8–7.2 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 260.2024 for C13_{13}H21_{21}N3_3).
  • HPLC : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in H2_2O/acetonitrile) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B for skin irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (OSHA PEL: 5 mg/m3^3).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does structural modification of the piperazine ring impact serotonin receptor binding affinity?

  • Methodology :

  • Radioligand Binding Assays : Compare displacement of [3^3H]8-OH-DPAT (5-HT1A_{1A} ligand) in transfected HEK293 cells. The 3-methylphenyl group may enhance lipophilicity and receptor subtype selectivity (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) .
  • Computational Docking : Use Schrödinger Suite to model interactions with receptor binding pockets (e.g., hydrogen bonding with Ser159/Thr160 residues in 5-HT1A_{1A}) .

Q. How can contradictory data on dopamine receptor activity be resolved?

  • Methodology :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., CHO-K1/D3_3 receptors) and buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4).
  • Meta-Analysis : Compare Ki values across studies (e.g., discrepancies may arise from differences in radioligand purity or nonspecific binding corrections) .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

  • Methodology :

  • Forced Swim Test (FST) : Administer 10 mg/kg (i.p.) to Sprague-Dawley rats to assess antidepressant-like activity (reduced immobility time).
  • Microdialysis : Measure extracellular dopamine in the prefrontal cortex via HPLC-ECD after acute dosing .

Q. How can metabolic stability be improved for therapeutic applications?

  • Methodology :

  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL, NADPH-regenerating system) to identify oxidative hotspots (e.g., N-dealkylation).
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP3A4-mediated degradation .

Notes

  • Evidence-Based Answers : References are drawn from peer-reviewed journals (e.g., Eur J Med Chem, J Med Chem) and authoritative sources (ECHA, PubChem) .
  • Methodological Rigor : Emphasis on reproducibility, assay standardization, and structural rationale aligns with NIH/EMA best practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.